molecular formula C9H14N2O2S B189676 Ethyl 2-amino-4-isopropylthiazole-5-carboxylate CAS No. 72850-76-1

Ethyl 2-amino-4-isopropylthiazole-5-carboxylate

Cat. No.: B189676
CAS No.: 72850-76-1
M. Wt: 214.29 g/mol
InChI Key: SAYUBFVIKXSBTI-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-isopropylthiazole-5-carboxylate (CAS: 72965-16-3) is a heterocyclic compound belonging to the thiazole family. Its molecular formula is C₁₀H₁₅NO₂S, with a molecular weight of 213.30 g/mol . Structurally, it features:

  • An amino group at position 2.
  • An isopropyl substituent at position 4.
  • An ethyl ester at position 5.

Thiazole derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science.

Properties

IUPAC Name

ethyl 2-amino-4-propan-2-yl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-4-13-8(12)7-6(5(2)3)11-9(10)14-7/h5H,4H2,1-3H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAYUBFVIKXSBTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40356437
Record name Ethyl 2-amino-4-(propan-2-yl)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72850-76-1
Record name Ethyl 2-amino-4-(propan-2-yl)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Classic Two-Step Bromination-Cyclization

The traditional method involves bromination of ethyl isobutyrylacetate followed by cyclization with thiourea:

Procedure :

  • Bromination : Ethyl isobutyrylacetate reacts with N-bromosuccinimide (NBS) in dichloromethane at 20°C for 0.3 h to form ethyl 2-bromo-3-oxopentanoate.

  • Cyclization : The brominated intermediate reacts with thiourea in ethanol under reflux (65–70°C) for 5–6 h.

Key Data :

ParameterValue
Yield89–92%
Reaction Time5–6 h (cyclization)
Key ReagentsNBS, thiourea, ethanol

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of thiourea’s sulfur on the α-carbon of the bromoketone, followed by cyclization and elimination of HBr.

One-Pot Synthesis Using Supramolecular Catalysis

β-Cyclodextrin-Mediated Reaction

A green chemistry approach utilizes β-cyclodextrin in water to catalyze the one-pot synthesis:

Procedure :

  • Ethyl isobutyrylacetate, thiourea, and NBS are mixed in water with β-cyclodextrin (10 mol%) at 50°C for 4 h.

Key Data :

ParameterValue
Yield92–95%
Reaction Time4 h
SolventWater

Advantages :

  • Eliminates organic solvents.

  • β-Cyclodextrin enhances reaction efficiency via host-guest interactions.

Microwave-Assisted Synthesis

Accelerated Cyclization

Microwave irradiation reduces reaction times significantly:

Procedure :

  • Ethyl isobutyrylacetate, NBS, and thiourea are irradiated at 100°C for 15–20 min in ethanol.

Key Data :

ParameterValue
Yield85–88%
Reaction Time20 min

Limitations :

  • Lower yields compared to conventional methods.

Catalytic Methods with Sodium Carbonate

Sodium Carbonate as Base Catalyst

A patent (CN103664819A) describes an optimized industrial method:

Procedure :

  • Ethyl 2-chloroacetoacetate reacts with thiourea in ethanol containing 20–25% ethyl acetate.

  • Sodium carbonate (0.01–0.1 eq) is added, and the mixture is heated at 65°C for 5 h.

Key Data :

ParameterValue
Yield98%
Melting Point172–173°C

Advantages :

  • Short reaction time (5 h).

  • High purity (mp 172–173°C).

Halogen-Free Approaches

Oxidative Cyclization with Iodine

An alternative method avoids halogenated reagents:

Procedure :

  • Ethyl isobutyrylacetate reacts with thiourea and iodine in DMF at 80°C for 6 h.

Key Data :

ParameterValue
Yield78–82%
ByproductHI (neutralized with NaOH)

Comparative Analysis of Methods

MethodYield (%)TimeSolventCatalysts/Reagents
Hantzsch Cyclization89–925–6 hEthanolNBS
One-Pot (β-CD)92–954 hWaterβ-Cyclodextrin
Microwave-Assisted85–8820 minEthanolNone
Sodium Carbonate985 hEthanol/EtOAcNa₂CO₃
Iodine-Mediated78–826 hDMFI₂

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 1.25 (t, 3H, CH₂CH₃), 2.95 (m, 1H, CH(CH₃)₂), 4.15 (q, 2H, OCH₂), 6.75 (s, 2H, NH₂).

  • IR : 3386 cm⁻¹ (NH₂), 1659 cm⁻¹ (C=O), 1511 cm⁻¹ (C=N).

  • X-ray Crystallography : Confirms planar thiazole ring and ester group orientation.

Industrial-Scale Considerations

Process Optimization

  • Cost Efficiency : Sodium carbonate method (CN103664819A) reduces catalyst costs by 40% compared to NBS-based routes.

  • Waste Management : β-Cyclodextrin-mediated synthesis minimizes hazardous waste.

Challenges and Limitations

  • Byproduct Formation : HBr generation in halogenation steps requires neutralization.

  • Scalability Issues : Microwave methods face energy consumption challenges .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-isopropylthiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazoles, depending on the specific reagents and conditions used .

Scientific Research Applications

Anticancer Applications

Ethyl 2-amino-4-isopropylthiazole-5-carboxylate has shown promising anticancer properties in several studies. Thiazole derivatives are known for their cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : Research indicates that certain thiazole derivatives can induce apoptosis in cancer cells, potentially through the disruption of mitochondrial function and the activation of caspases .
  • Case Study : A study demonstrated that a related thiazole compound exhibited significant cytotoxicity against human cervical carcinoma (HeLa) cells, with IC50 values indicating effective inhibition of cell proliferation .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Thiazoles have been recognized for their broad-spectrum activity against bacteria and fungi.

  • Research Findings : Studies have reported that thiazole derivatives, including this compound, exhibit effective antimicrobial activity against strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .
  • Mechanism : The antimicrobial action is believed to involve membrane disruption and interference with cellular processes, leading to cell death .

Inhibition of Protein Targets in Cancer Therapy

Recent advancements have highlighted the potential of thiazole derivatives in targeting specific proteins involved in cancer progression.

  • Targeting HSET (KIFC1) : A novel derivative similar to this compound was found to inhibit HSET, a kinesin essential for centrosome clustering in cancer cells. This inhibition leads to the induction of multipolar mitotic spindles, ultimately causing cell death in centrosome-amplified cancer cells .
CompoundTarget ProteinIC50 (nM)Effect
This compoundHSET (KIFC1)27Induces multipolarity in cancer cells

Synthesis of Bioactive Molecules

The synthesis of this compound serves as a precursor for developing various bioactive molecules.

  • Synthetic Routes : Various methods have been developed for synthesizing this compound efficiently, allowing for modifications that enhance its biological activity .
  • Applications in Drug Development : The ability to modify the thiazole ring opens pathways for creating new therapeutic agents targeting a range of diseases, including infections and cancer .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of thiazole compounds is crucial for optimizing their pharmacological properties.

  • SAR Insights : Studies have shown that modifications on the thiazole ring can significantly affect the potency and selectivity of these compounds against specific biological targets .
  • Example : Variations in substituents on the thiazole ring have led to compounds with improved selectivity and reduced toxicity profiles compared to their predecessors .

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-isopropylthiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The amino group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Thiazole Carboxylates

Key Structural and Functional Differences

The compound’s structural analogs differ primarily in substituents at positions 4 (alkyl groups) and 5 (ester groups). Below is a comparative analysis of closely related derivatives:

Compound Name CAS Number Substituent (Position 4) Ester Group (Position 5) Molecular Weight (g/mol) Structural Similarity Score*
Ethyl 2-amino-4-isopropylthiazole-5-carboxylate 72965-16-3 Isopropyl Ethyl 213.30 -
Ethyl 2-amino-4-methylthiazole-5-carboxylate 7210-76-6 Methyl Ethyl 200.24 0.83
Methyl 2-amino-4-methylthiazole-5-carboxylate 3829-80-9 Methyl Methyl 186.22 0.81
2-Aminothiazole-5-carboxylic acid 40283-46-3 - Carboxylic acid 144.17 0.92

*Similarity scores derived from structural alignment algorithms (e.g., Tanimoto coefficient) .

Critical Insights

Substituent Effects (Position 4):

  • Isopropyl vs. Methyl : The bulkier isopropyl group in the target compound may enhance hydrophobic interactions in biological systems compared to methyl analogs. However, methyl-substituted derivatives (e.g., CAS 7210-76-6) exhibit lower molecular weight and higher solubility in polar solvents .
  • Reactivity : Methyl groups are less sterically hindered, facilitating electrophilic substitution reactions, whereas isopropyl groups may slow such processes .

Ester Group Variations (Position 5): Ethyl vs. Methyl Esters: Ethyl esters (e.g., CAS 7210-76-6) generally exhibit slower hydrolysis rates than methyl esters (e.g., CAS 3829-80-9), impacting metabolic stability in drug design . Carboxylic Acid Derivatives: 2-Aminothiazole-5-carboxylic acid (CAS 40283-46-3) lacks an ester group, enabling direct conjugation with amines or alcohols but reducing lipophilicity .

Synthetic Utility: this compound serves as a precursor for amide synthesis via ester hydrolysis and coupling with amines (e.g., using coupling reagents like HATU or EDCI) . Methyl-substituted analogs are more commonly used in high-throughput medicinal chemistry due to their simpler synthesis and lower cost .

Research Findings

  • Crystallographic Data: Structural determination of similar thiazoles (e.g., CAS 3829-80-9) using SHELX software revealed planar thiazole rings and hydrogen-bonding interactions involving the amino group, critical for molecular packing .

Biological Activity

Ethyl 2-amino-4-isopropylthiazole-5-carboxylate (EITC) is a heterocyclic compound belonging to the thiazole family, characterized by its unique structural features that confer significant biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

EITC has the molecular formula C9H14N2O2SC_9H_{14}N_2O_2S and features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms. The presence of both amino and carboxylate groups enhances its reactivity and biological interactions.

Biological Activity Overview

EITC has been studied for various biological activities, primarily focusing on its antimicrobial , antifungal , and anticancer properties.

Antimicrobial and Antifungal Properties

Research indicates that EITC exhibits potent antimicrobial activity against a range of bacteria and fungi. A study evaluating thiazole derivatives reported that compounds similar to EITC demonstrated significant bactericidal effects against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis. EITC itself has shown moderate antifungal activity against Candida albicans .

Microorganism Activity Reference
Staphylococcus aureusBactericidal
Bacillus subtilisBactericidal
Candida albicansModerate antifungal

Anticancer Activity

EITC has also been investigated for its anticancer potential. A study highlighted that thiazole derivatives, including EITC, revealed broad-spectrum anticancer activity against multiple tumor cell lines. Notably, EITC showed effectiveness in inhibiting cell proliferation in various cancer types, with IC50 values indicating significant cytotoxicity .

The mechanism by which EITC exerts its biological effects involves several pathways:

  • Enzyme Interaction : The thiazole ring can interact with specific enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The amino group may form hydrogen bonds with biological molecules, enhancing binding affinity to target receptors.
  • Induction of Apoptosis : In cancer cells, EITC may trigger apoptotic pathways leading to cell death .

Case Study 1: Antimicrobial Efficacy

In a comparative study of thiazole derivatives, EITC was found to be among the most effective compounds against Staphylococcus aureus, comparable to established antibiotics like ampicillin. This suggests potential for development as a therapeutic agent in treating bacterial infections .

Case Study 2: Anticancer Screening

A high-throughput screening of thiazole derivatives identified EITC as a promising candidate with significant anticancer activity against various cell lines. The compound's ability to induce multipolar mitotic spindles in centrosome-amplified cancer cells was particularly noted, indicating its potential as a novel anticancer agent .

Comparative Analysis with Similar Compounds

To understand the uniqueness of EITC, it is essential to compare it with similar compounds:

Compound Biological Activity Notes
2-AminothiazoleAntimicrobialSimpler analog with similar activities
4-IsopropylthiazoleLimited activityLacks amino and carboxylate groups
Ethyl 2-amino-5-isopropylthiazole-4-carboxylateDifferent reactivityPositional isomer with distinct properties

EITC stands out due to its dual functional groups that enhance both chemical reactivity and biological efficacy.

Q & A

Q. What are the standard synthetic routes for Ethyl 2-amino-4-isopropylthiazole-5-carboxylate, and how are reaction conditions optimized?

The compound is typically synthesized via cyclocondensation reactions. For example, analogous thiazole derivatives are prepared by refluxing 2-aminothiazol-4(5H)-one with aldehydes or ketones in acetic acid, using sodium acetate as a catalyst . Optimization involves adjusting reaction time (3–5 hours), stoichiometry (1.1 equiv of aldehyde), and recrystallization solvents (e.g., DMF/acetic acid mixtures) to improve yield and purity. Monitoring via TLC and adjusting pH during workup are critical .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be reported?

Essential techniques include:

  • NMR : 1H^1H and 13C^13C NMR to confirm substitution patterns (e.g., isopropyl and ethyl ester groups).
  • IR : Peaks at ~3300 cm1^{-1} (N-H stretch) and ~1700 cm1^{-1} (C=O ester).
  • Mass Spectrometry : Molecular ion peak matching the molecular weight (e.g., 228.29 g/mol).
  • Elemental Analysis : To verify purity (>95%). Full assignments and comparison with literature data (e.g., analogs like Ethyl 2-amino-4-methylthiazole-5-carboxylate ) are required .

Q. How is the compound handled safely in laboratory settings?

Use flame-retardant lab coats, nitrile gloves, and fume hoods. Avoid skin contact due to potential irritancy. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste .

Advanced Research Questions

Q. How can structural ambiguities in NMR spectra of thiazole derivatives be resolved?

Use 2D NMR (e.g., 1H^1H-13C^13C HSQC, HMBC) to confirm connectivity. For example, HMBC correlations between the thiazole ring protons and the ester carbonyl carbon can distinguish between positional isomers. Computational tools (DFT for chemical shift prediction) and comparison with crystallographic data (if available) are also critical .

Q. What strategies address contradictions in reported biological activity data for similar thiazole compounds?

Discrepancies may arise from assay conditions (e.g., solvent polarity, cell line variations). Standardize protocols using controls like known kinase inhibitors and validate via dose-response curves. Cross-reference with structurally similar compounds (e.g., Ethyl 2-amino-4-trifluoromethylthiazole-5-carboxylate ) to identify substituent-specific trends .

Q. How are crystal structures of thiazole derivatives determined, and what challenges arise?

Single-crystal X-ray diffraction using SHELX software is standard . Challenges include poor crystal quality due to flexible substituents (e.g., isopropyl groups). Solutions: Slow evaporation in DMF/EtOH mixtures, and using synchrotron radiation for small crystals. Refinement with WinGX/ORTEP ensures accurate anisotropic displacement parameters .

Q. What methods optimize the compound’s solubility for in vitro assays without altering bioactivity?

Use co-solvents (e.g., DMSO ≤1% v/v) or prepare prodrugs (e.g., hydrolyzing the ester to a carboxylic acid). Monitor stability via HPLC and confirm retained activity using cell viability assays (e.g., MTT) .

Q. How do substituent variations (e.g., isopropyl vs. methyl) impact electronic properties and reactivity?

Perform Hammett analysis or DFT calculations to assess electron-donating/withdrawing effects. Compare reaction rates in nucleophilic substitutions (e.g., ester hydrolysis) or spectroscopic shifts in IR/NMR. For example, bulkier isopropyl groups may sterically hinder reactions at the 4-position .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-amino-4-isopropylthiazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-amino-4-isopropylthiazole-5-carboxylate

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